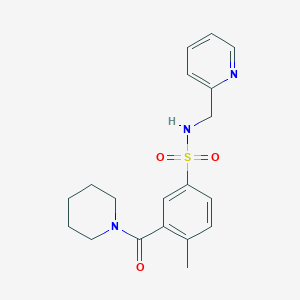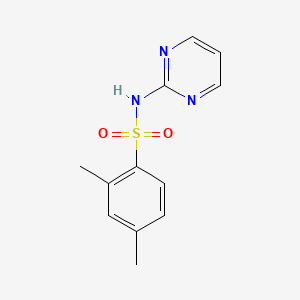
N-(5-tert-butyl-3-isoxazolyl)-2,5-difluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-3-isoxazolyl)-2,5-difluorobenzenesulfonamide, also known as Compound 993, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(5-tert-butyl-3-isoxazolyl)-2,5-difluorobenzenesulfonamide 993 involves its ability to selectively bind to specific enzymes and proteins in the body. The compound targets enzymes such as carbonic anhydrases and sulfonamides, which play a crucial role in various biological processes. By inhibiting these enzymes, N-(5-tert-butyl-3-isoxazolyl)-2,5-difluorobenzenesulfonamide 993 can modulate cellular signaling pathways and affect physiological processes such as cell growth, neurotransmitter release, and immune response.
Biochemical and Physiological Effects
N-(5-tert-butyl-3-isoxazolyl)-2,5-difluorobenzenesulfonamide 993 has been shown to have various biochemical and physiological effects in the body. In cancer cells, the compound inhibits the activity of carbonic anhydrases, which are essential for tumor growth and proliferation. In neurons, N-(5-tert-butyl-3-isoxazolyl)-2,5-difluorobenzenesulfonamide 993 modulates the release of neurotransmitters such as glutamate and GABA, which are involved in cognitive function. In the immune system, N-(5-tert-butyl-3-isoxazolyl)-2,5-difluorobenzenesulfonamide 993 has anti-inflammatory properties and can be used to treat autoimmune diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-tert-butyl-3-isoxazolyl)-2,5-difluorobenzenesulfonamide 993 for lab experiments is its high potency and selectivity. The compound has been shown to have a high affinity for specific enzymes and proteins, making it an ideal tool for studying various biological processes. However, one limitation of N-(5-tert-butyl-3-isoxazolyl)-2,5-difluorobenzenesulfonamide 993 is its potential toxicity and side effects. The compound can cause liver damage and other adverse effects if used at high doses or for prolonged periods.
Orientations Futures
There are several future directions for research on N-(5-tert-butyl-3-isoxazolyl)-2,5-difluorobenzenesulfonamide 993. One area of interest is the development of more potent and selective analogs of the compound for use in cancer research and other fields. Another area of research is the identification of new targets and pathways for N-(5-tert-butyl-3-isoxazolyl)-2,5-difluorobenzenesulfonamide 993, which could lead to the discovery of new therapeutic applications for the compound. Additionally, further studies are needed to determine the long-term safety and efficacy of N-(5-tert-butyl-3-isoxazolyl)-2,5-difluorobenzenesulfonamide 993 in humans.
Conclusion
In conclusion, N-(5-tert-butyl-3-isoxazolyl)-2,5-difluorobenzenesulfonamide 993 is a promising chemical compound that has potential applications in various fields, including cancer research, neuroscience, and immunology. The compound's high potency and selectivity make it an ideal tool for studying various biological processes, but its potential toxicity and side effects must be carefully considered. Future research on N-(5-tert-butyl-3-isoxazolyl)-2,5-difluorobenzenesulfonamide 993 will undoubtedly lead to new discoveries and applications for this exciting compound.
Méthodes De Synthèse
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-2,5-difluorobenzenesulfonamide 993 involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the reaction of 2,5-difluorobenzenesulfonyl chloride with tert-butyl hydroxylamine to form N-(tert-butyl)-2,5-difluorobenzenesulfonamide. This intermediate compound is then reacted with acetic anhydride and sodium acetate to form N-(5-tert-butyl-3-isoxazolyl)-2,5-difluorobenzenesulfonamide. The final product is obtained through purification and isolation of the compound.
Applications De Recherche Scientifique
N-(5-tert-butyl-3-isoxazolyl)-2,5-difluorobenzenesulfonamide 993 has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, N-(5-tert-butyl-3-isoxazolyl)-2,5-difluorobenzenesulfonamide 993 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and pathways involved in tumor development. In neuroscience, N-(5-tert-butyl-3-isoxazolyl)-2,5-difluorobenzenesulfonamide 993 has been studied for its potential to modulate neurotransmitter release and improve cognitive function. In immunology, N-(5-tert-butyl-3-isoxazolyl)-2,5-difluorobenzenesulfonamide 993 has been shown to have anti-inflammatory properties and can be used to treat autoimmune diseases.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O3S/c1-13(2,3)11-7-12(16-20-11)17-21(18,19)10-6-8(14)4-5-9(10)15/h4-7H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCNOEHNJJMXLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NS(=O)(=O)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2,5-difluorobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-7-phenylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5303694.png)
![N-(4-fluorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5303696.png)

![(3aR*,6aS*)-5-[3-(1,3-benzothiazol-2-yl)propanoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5303698.png)


![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5303709.png)
![N-{2-[(2-iodobenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B5303727.png)
![1-{3-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]phenyl}pyrrolidin-2-one](/img/structure/B5303732.png)
![4-{[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]carbonyl}-1-methyl-2(1H)-quinolinone](/img/structure/B5303752.png)
![N-(4-methoxyphenyl)-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide](/img/structure/B5303756.png)
![3-(2-{[1-(hydroxymethyl)cyclohexyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5303769.png)
